ent-Paroxetine Hydrochloride
Overview
Description
ent-Paroxetine Hydrochloride: is a selective serotonin reuptake inhibitor used primarily in the treatment of major depressive disorder, panic disorder, obsessive-compulsive disorder, social phobia, generalized anxiety disorder, vasomotor symptoms of menopause, and premenstrual dysphoric disorder . It is known for its high potency and selectivity in inhibiting serotonin reuptake, which makes it effective in treating various anxiety and mood disorders .
Mechanism of Action
Target of Action
Ent-Paroxetine Hydrochloride, also known as Paroxetine impurity D, is a selective serotonin reuptake inhibitor (SSRI) used to treat various disorders . Its primary target is the serotonin (SERT) receptor . The SERT receptor plays a crucial role in maintaining the balance of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with disorders such as depression and anxiety .
Biochemical Pathways
The action of this compound affects the serotonergic pathway in the brain . By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation and reduction of anxiety .
Pharmacokinetics
This compound is mostly absorbed by the digestive system after oral administration . It is partly metabolized by CYP2D6 into inactive metabolites . The pharmacokinetic characteristics of this compound can alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time . Covariate analysis revealed that dose, formulation, and sex had a significant effect on the pharmacokinetic parameters of Paroxetine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on serotonergic neurotransmission . By increasing the concentration of serotonin in the synaptic cleft, it can alleviate symptoms of disorders such as depression and anxiety . Additionally, it has been found to induce an inflammatory response via activation of the PI3K signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual variants and additive effects need to be considered to optimize the dosage regimen for individual patients .
Biochemical Analysis
Biochemical Properties
ent-Paroxetine Hydrochloride plays a significant role in biochemical reactions, particularly in the serotonin transporter (SERT) by inhibiting serotonin reuptake . It interacts with enzymes, proteins, and other biomolecules, stabilizing the outward-open conformation, and inhibiting serotonin transport .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating serotonin levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding to the central substrate-binding site of SERT, thereby inhibiting serotonin transport . This binding interaction with biomolecules leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ent-Paroxetine Hydrochloride involves several steps, starting from the preparation of the key intermediate, (3S,4R)-4-(4-fluorophenyl)-3-[(3,4-methylenedioxyphenoxy)methyl]piperidine. This intermediate is then converted to the hydrochloride salt form. The reaction conditions typically involve the use of solvents like acetonitrile and reagents such as ammonium formate .
Industrial Production Methods: : Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the purification of the final product. The process is optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : ent-Paroxetine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic processing and therapeutic action .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products: : The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are often analyzed to understand the pharmacokinetics and pharmacodynamics of the compound .
Scientific Research Applications
ent-Paroxetine Hydrochloride has a wide range of scientific research applications:
Chemistry: : In chemistry, it is used as a reference compound for studying the selective serotonin reuptake inhibition mechanism. It also serves as a model compound for developing new antidepressants .
Biology: : In biological research, this compound is used to study the effects of serotonin reuptake inhibition on various physiological processes. It is also used in studies related to neurogenesis and neuroprotection .
Medicine: : In medicine, this compound is extensively used in clinical trials to evaluate its efficacy and safety in treating various psychiatric disorders. It is also used off-label for conditions like premature ejaculation and irritable bowel syndrome .
Industry: : In the pharmaceutical industry, this compound is used in the formulation of various antidepressant medications. It is also used in the development of controlled-release formulations to improve patient compliance .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Sertraline Hydrochloride: Known for its use in treating major depressive disorder, panic disorder, and social anxiety disorder.
Citalopram Hydrobromide: Used for treating depression and various anxiety disorders.
Uniqueness: : ent-Paroxetine Hydrochloride is unique due to its high potency and selectivity for serotonin reuptake inhibition. It has a distinct chemical structure that contributes to its efficacy and safety profile. Unlike some other selective serotonin reuptake inhibitors, this compound has minimal effects on other neurotransmitters, reducing the risk of side effects .
Properties
IUPAC Name |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-SATBOSKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595337 | |
Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130855-30-0 | |
Record name | Paroxetine hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAROXETINE HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8A4U5DP45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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